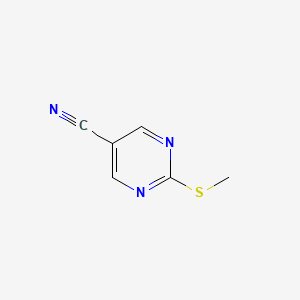

2-(Methylthio)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVUCROTSCMJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518922 | |

| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-43-3 | |

| Record name | 2-(Methylthio)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(Methylthio)pyrimidine-5-carbonitrile Core

The formation of the fundamental pyrimidine-5-carbonitrile structure, featuring a methylthio group at the C2 position, can be achieved through several established chemical strategies. These methods include classical cyclocondensation reactions and modern multicomponent approaches.

Cyclocondensation reactions are a cornerstone for the synthesis of the pyrimidine (B1678525) ring. These reactions typically involve the condensation of two or more precursor molecules to form the heterocyclic core. For instance, the Biginelli reaction, a well-known cyclocondensation, can be adapted to produce pyrimidine derivatives. In a related synthesis, 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is prepared through a one-pot reaction of 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea (B124793), which serves as a precursor for further derivatization. nih.gov The fundamental reaction involves the condensation of a β-ketonitrile with a hydrazine (B178648), which proceeds through a hydrazone intermediate that subsequently cyclizes to form the pyrazole (B372694) ring, a reaction pathway analogous to pyrimidine synthesis. beilstein-journals.org

A general approach involves the reaction of a compound containing a reactive methylene (B1212753) group, like malononitrile (B47326), with an amidine or a related precursor. The reaction between malononitrile and hydrazine, for example, has been shown to produce different products depending on the stoichiometry, highlighting the complexity of these condensations. beilstein-journals.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrimidine-5-carbonitriles from three or more starting materials in a single pot. researchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity. researchgate.netresearchgate.net The synthesis of pyrido[2,3-d]pyrimidines, a related fused pyrimidine system, exemplifies the MCR strategy, often proceeding through sequential Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov

While a specific MCR for the direct synthesis of this compound is not detailed in the provided context, the general applicability of MCRs to pyrimidine synthesis is well-established. researchgate.net For example, a three-component reaction for synthesizing pyrimidine-5-carbonitrile derivatives involves an aromatic aldehyde, malononitrile, and urea (B33335)/thiourea, which undergoes Knoevenagel condensation, Michael addition, and cyclodehydration.

The synthesis of the this compound core relies on the selection of appropriate starting materials. Key precursors include malononitrile, which provides the C4, C5 (with its nitrile group), and C6 atoms of the pyrimidine ring, and S-methylisothiourea, which incorporates the N1, C2 (with its methylthio group), and N3 atoms.

A patented process illustrates a robust synthesis where a mixture is treated with S-Methylisothiourea hemisulfate and sodium methoxide (B1231860) to yield the desired substituted pyrimidine. google.com Another scalable route involves treating malononitrile with an ionic salt derived from DMF and dimethyl sulfate (B86663), which then reacts with acetamidine (B91507) hydrochloride to form the pyrimidine-5-carbonitrile. While this example uses acetamidine, substituting it with S-methylisothiouronium iodide would theoretically lead to the desired 2-(methylthio) derivative.

The following table summarizes the precursors and their roles in forming the pyrimidine core.

| Precursor | Role in Pyrimidine Ring Formation |

| Malononitrile | Provides C4, C5 (and cyano group), and C6 atoms |

| S-methylisothiouronium iodide/sulfate | Provides N1, C2 (and methylthio group), and N3 atoms |

| Acetamidine Hydrochloride | Alternative precursor providing N1, C2 (with a methyl group), and N3 atoms |

Derivatization Strategies of this compound

The this compound scaffold can be readily functionalized to produce a wide array of derivatives. Nucleophilic substitution is a primary strategy for modifying the pyrimidine ring, particularly at the C2 and C4 positions.

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C2, C4, and C6 positions is influenced by the substituents present. Generally, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. stackexchange.comnih.gov This selectivity is attributed to the greater stabilization of the Meisenheimer complex intermediate when the attack occurs at C4/C6. stackexchange.comnih.gov

For substitution to occur, a good leaving group, such as a halogen or a sulfinyl/sulfonyl group, must be present at the target position. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine can be selectively converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine. researchgate.neteuc.ac.cy The methylthio group itself can be displaced, but often after oxidation to a more reactive methylsulfinyl or methylsulfonyl group. researchgate.neteuc.ac.cy

The table below shows examples of nucleophilic substitution on pyrimidine derivatives.

| Starting Material | Reagent(s) | Position of Substitution | Product | Ref. |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium methoxide | C4/C6 | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | researchgate.net |

| 4-Chloro-6-aryl-2-(methylthio)pyrimidine-5-carbonitrile | Morpholine (B109124) | C4 | 4-Morpholino-6-aryl-2-(methylthio)pyrimidine-5-carbonitrile | nih.gov |

| 4-Chloro-6-aryl-2-(methylthio)pyrimidine-5-carbonitrile | Hydrazine Hydrate (B1144303) | C2 | 4-Aryl-2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (after prior morpholine substitution at C4) | nih.gov |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols / Amines | C4 | 5-Thio/Amino-tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines | nih.gov |

Amination is a crucial derivatization reaction, introducing nitrogen-based nucleophiles onto the pyrimidine ring. These reactions are fundamental in synthesizing precursors for more complex heterocyclic systems.

A key synthetic step often involves the displacement of the methylthio group at the C2 position with hydrazine. For example, a 2-(methylthio)pyrimidine (B2922345) derivative can be converted into a 2-hydrazinylpyrimidine by refluxing with hydrazine hydrate in ethanol (B145695) until the odor of methyl mercaptan is no longer detectable. nih.gov This 2-hydrazinyl intermediate is highly versatile and can be used to construct fused heterocyclic systems. nih.gov Similarly, the nucleophilic attack of hydrazine hydrate on a this compound can yield the corresponding 2-hydrazinyl derivative. ekb.eg

Substitution with anilines at the C4 position is also a common strategy. This is typically achieved by reacting a 4-chloro-pyrimidine derivative with a substituted aniline (B41778) in a solvent like isopropanol, often in the presence of an acid scavenger such as triethylamine. ekb.eg These amination reactions are pivotal for creating libraries of compounds for biological screening. nih.govnih.gov

The following table details specific amination reactions.

| Starting Material | Amine Nucleophile | Conditions | Product Type | Ref. |

| 4-Aryl-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile | Hydrazine Hydrate | Ethanol, reflux | 2-Hydrazinyl-pyrimidine derivative | nih.gov |

| 4-Chloro-pyrimidine derivative | Substituted Aniline | Isopropanol, reflux | 4-Anilino-pyrimidine derivative | ekb.eg |

| 2-(Methylthio)-pyrimidine-5-carbonitrile derivative | Hydrazine Hydrate | Nucleophilic attack | 2-Hydrazinyl-pyrimidine-5-carbonitrile derivative | ekb.eg |

Nucleophilic Substitution Reactions at C2 and C4 Positions

Thiol/Thioether Modifications

The introduction and modification of the 2-methylthio group are fundamental aspects of the synthesis of this pyrimidine derivative. A common and efficient method involves the S-alkylation of a precursor 2-thioxopyrimidine.

The synthesis often begins with a Biginelli-type condensation or a similar cyclization reaction to form the pyrimidine-2-thione ring. For instance, the reaction of an appropriate aldehyde, ethyl cyanoacetate, and thiourea can produce a 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile japsonline.com. The thiol group is then methylated in a subsequent step. A typical methylation agent is dimethyl sulfate in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate, readily attacking the methylating agent to yield the 2-methylthio ether tsijournals.com.

Table 1: Synthesis of 2-Methylthio Group

| Precursor | Reagent | Product | Yield | Ref. |

|---|---|---|---|---|

| 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl sulfate, NaOH | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | 81% | tsijournals.com |

This thioether linkage provides a stable yet reactive handle for further molecular elaboration.

Reactions Involving the Carbonitrile Group

The carbonitrile group at the C5 position is a valuable functional group that can undergo various transformations to introduce new functionalities.

One common reaction is its nucleophilic attack by hydrazine hydrate. This reaction converts the nitrile into a 4-hydrazineyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile, which serves as a key intermediate for constructing fused heterocyclic systems ekb.egtandfonline.com. The carbonitrile group can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. For example, treatment with concentrated sulfuric acid can convert the nitrile to a primary amide ias.ac.in.

Furthermore, the nitrile group can be reduced. While direct reduction to an aminomethyl group is possible, other reactions can occur. For instance, the reduction of 2-methylthio-pyrimidine-5-carboxamide with lithium aluminum hydride (LiAlH₄) has been shown to produce 1,6-dihydro-2-(methylthio)pyrimidine-5-carbonitrile, indicating a reduction of the pyrimidine ring in conjunction with the amide-to-nitrile conversion researchgate.net.

Table 2: Reactions of the Carbonitrile Group

| Starting Material | Reagent(s) | Product | Ref. |

|---|---|---|---|

| 4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | Hydrazine hydrate, Methanol | 4-Hydrazineyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile | tandfonline.com |

| Pyrimidine-5-carbonitrile derivative | Conc. H₂SO₄ | Pyrimidine-5-carboxamide derivative | ias.ac.in |

Functionalization of the Methylthio Group

The 2-methylthio group is not merely a synthetic artifact but a reactive center that can be functionalized in several ways. A key transformation is its oxidation to more reactive species.

Using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), the methylthio group can be oxidized first to a methylsulfinyl (sulfoxide) group and subsequently to a methylsulfonyl (sulfone) group researchgate.netrsc.org. The resulting sulfone is an excellent leaving group, making the C2 position of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This strategy allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and cyanides, at the C2 position researchgate.netrsc.org.

The methylthio group itself can be displaced by strong nucleophiles under certain conditions. For instance, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide results in the displacement of both the chloro and the methylthio groups to yield the 2,4-dimethoxy derivative rsc.org.

Table 3: Functionalization and Displacement of the Methylthio Group

| Starting Material | Reagent(s) | Product | Reaction Type | Ref. |

|---|---|---|---|---|

| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine | m-CPBA | 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine | Oxidation | researchgate.net |

| 2-(Phenylthio)pyrimidine | m-CPBA | 2-(Phenylsulfinyl)pyrimidine / 2-(Phenylsulfonyl)pyrimidine | Oxidation | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Excess NaOMe | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Nucleophilic Substitution | rsc.org |

Formation of Fused Heterocycles

This compound is an important building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold can be constructed by fusing a pyrazole ring onto the pyrimidine core. A common strategy involves converting a substituent on the pyrimidine ring into a reactive handle for cyclization. For example, a 4-chloropyrimidine (B154816) derivative can be reacted with hydrazine hydrate to form a 4-hydrazinylpyrimidine (B2547379) japsonline.com. This intermediate can then react with a 1,3-dielectrophile or undergo oxidative cyclization to form the fused pyrazole ring. The reaction of a hydrazinylpyrimidine with an α,β-unsaturated ketone or ester is a classic approach to constructing the pyrazolo[1,5-a]pyrimidine system.

Similar to pyrazole fusion, triazole rings can be annulated onto the pyrimidine core. The synthesis of triazolo[1,5-a]pyrimidines often starts from a 2-aminopyrimidine (B69317) or a 2-hydrazinopyrimidine (B184050) derivative researchgate.netnih.gov. For instance, a 2-hydrazinopyrimidine, which can be synthesized from a 2-chloropyrimidine (B141910) or a 2-methylsulfonylpyrimidine, can be cyclized with one-carbon synthons like formic acid, triethyl orthoformate, or carbon disulfide to form the triazole ring tsijournals.comresearchgate.net. Another pathway involves the reaction of 3-amino-1,2,4-triazole with a pyrimidine derivative containing appropriate leaving groups, leading to the thermodynamically stable nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine isomer tsijournals.comrsc.org.

The pyrimidine ring of this compound can serve as a foundation for building more complex fused systems like quinazolines and quinoxalines.

The synthesis of a quinazoline (B50416) ring can be achieved through a [4+2] cycloaddition reaction. A pyrimidine ortho-quinodimethane, generated in situ from a pyrimidine-fused cyclobutene, can act as a diene and react with a dienophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the quinazoline core after elimination of H₂ nih.govresearchgate.net.

Formation of a quinoxaline (B1680401) ring typically requires the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. A pyrimidine derivative can be elaborated to contain a 1,2-dicarbonyl equivalent. For example, a 1-substituted-pyrimidine-2,4,5,6-tetraone has been shown to react with 4,5-dimethyl-o-phenylenediamine under acidic conditions to yield a 6,7-dimethyl-3-ureidocarbonyl-2(1H)-quinoxalinone, directly demonstrating the use of a pyrimidine as the dicarbonyl component for quinoxaline synthesis sapub.org.

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 4,6-dihydroxy-2-mercapto-5-nitropyrimidine |

| 4,6-dihydroxy-2-methylthio-5-nitropyrimidine |

| 5-Bromo-2-chloropyrimidine |

| 5-Bromo-2-(methylthio)pyrimidine |

| 6-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |

| 4-Chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile |

| 4-Hydrazineyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile |

| 2-Methylthio-pyrimidine-5-carboxamide |

| 1,6-Dihydro-2-(methylthio)pyrimidine-5-carbonitrile |

| 4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine |

| 4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine |

| 2-(Phenylthio)pyrimidine |

| 2-(Phenylsulfinyl)pyrimidine |

| 2-(Phenylsulfonyl)pyrimidine |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Methyl 2,4-dimethoxypyrimidine-5-carboxylate |

| 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile |

| 4-Chloropyrimidine |

| 4-Hydrazinylpyrimidine |

| 2-Aminopyrimidine |

| 2-Hydrazinopyrimidine |

| 2-Chloropyrimidine |

| 2-Methylsulfonylpyrimidine |

| 3-Amino-1,2,4-triazole |

| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine |

| Dimethyl acetylenedicarboxylate |

| 1-Substituted-pyrimidine-2,4,5,6-tetraone |

| 4,5-Dimethyl-o-phenylenediamine |

Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The fusion of a second pyrimidine ring onto a pyrimidine core results in the formation of bicyclic systems known as pyrimidopyrimidines. These structures are of significant interest due to their diverse biological applications. researchgate.net The synthesis of these compounds can be achieved through various strategies, often involving the cyclization of appropriately substituted pyrimidines.

One common approach involves using 6-aminopyrimidine derivatives as precursors. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes in a multicomponent reaction can yield pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net Another route involves the reaction of 1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine with 2-bis(methylthio)methylene malononitrile in the presence of potassium carbonate in DMF. This reaction proceeds under reflux conditions to afford a 4,6,9,9a-tetrahydro-4-imino-2-(methylthio)-1H-pyrimido[1,2-a]pyrimidine-3-carbonitrile derivative. semanticscholar.orgresearchgate.net The methylthio group at the 2-position is a good leaving group, allowing for further functionalization through reactions with various nucleophiles. semanticscholar.orgresearchgate.net

A two-step synthesis for novel pyrimido[4,5-d]pyrimidines has also been reported, highlighting the versatility of pyrimidine precursors in constructing these fused heterocycles. mdpi.com Similarly, new derivatives of pyrimido[5,4-d]pyrimidines have been synthesized and evaluated for potential therapeutic applications, demonstrating the ongoing development in this area. nih.gov The mechanism for forming some pyrimido[4,5-d]pyrimidines involves the Michael addition of a compound like 2-(ethoxymethylene)malononitrile with guanidine, followed by cyclization, isomerization, and aromatization to create an intermediate 4-amino-2-substituted-pyrimidine-5-carbonitrile. rsc.org This intermediate can then undergo further reactions to form the final fused-ring product. rsc.org

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental impact of chemical reactions. These methods have been successfully applied to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. rsc.org The syntheses of numerous N-heterocycles, including pyrimidines and their fused systems, have been successfully achieved using microwave irradiation. rsc.orgmdpi.com This technique often reduces reaction times from hours to minutes. mdpi.comnih.gov

For example, the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates was achieved in 3–6 minutes with yields of 78–94% under microwave irradiation, compared to 1–6 hours for moderate yields with conventional heating. nih.gov Similarly, the synthesis of 2-formimidate-3-carbonitrile derivatives from a 2-amino-3-carbonitrile precursor and triethyl orthoformate was completed in 20 minutes under microwave irradiation, whereas conventional refluxing required eight hours. mdpi.com The synthesis of 2-thioxopyrimidine derivatives via the Biginelli reaction has also been shown to be significantly faster with microwave heating compared to conventional methods (10 minutes vs. 10 hours). nih.gov

Catalyst-Free Approaches

Developing synthetic methods that avoid the use of catalysts is a key goal of green chemistry, as it simplifies product purification and reduces waste. Several catalyst-free approaches for the synthesis of pyrimidine-5-carbonitrile derivatives have been developed, often utilizing solvent-free conditions and thermal or microwave heating. nih.govias.ac.in

A one-pot, three-component condensation for synthesizing methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates proceeds efficiently under microwave irradiation in water without any catalyst. nih.gov Another study reports a solvent-free synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium (B1175870) chloride, which acts as an inexpensive and readily available catalyst under neutral conditions. ias.ac.in This method highlights how the electronic nature of substituents on the aromatic ring of the aldehyde can influence the reaction yield. ias.ac.in

| Product Type | Reactants | Conditions | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | Benzaldehyde derivatives, methyl cyanoacetate, thio-barbituric acid | Microwave (250W), Water, 120°C | 3-6 min | 78-94% | nih.gov |

| Pyrimidine-5-carbonitrile | Aromatic aldehydes, malononitrile, urea/thiourea | Solvent-free, NH4Cl, heating | Not specified | Variable | ias.ac.in |

Application of Nanocatalysts

Nanocatalysts offer significant advantages in organic synthesis, including high surface area, increased catalytic activity, and the potential for recyclability. nih.gov Their application in multicomponent reactions for the synthesis of heterocyclic compounds is a growing area of research. nih.gov

An efficient method for the one-pot synthesis of pyrimidine-5-carbonitrile derivatives utilizes a robust nanocatalyst derived from biowaste bone char modified with chlorosulfonic acid (bone char-nPrN-SO3H). nih.gov This three-component reaction of aromatic aldehydes, malononitrile, and urea or thiourea proceeds under solvent-free conditions at 80°C, providing excellent yields in minutes. nih.gov The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclodehydration and aromatization. nih.gov Another eco-friendly approach uses titanium dioxide (TiO2) nanoparticles as a catalyst for the Biginelli synthesis of 4-(4-cyanophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile. kaust.edu.saplos.orgresearchgate.net This method is noted for being non-toxic and time-saving. kaust.edu.saplos.org The resulting thioxo derivative can be further alkylated using methyl iodide to produce the corresponding 2-(methylthio) derivative. researchgate.net Cobalt ferrite (B1171679) nanoparticles (CoFe2O4-NPs) have also been shown to be highly efficient catalysts for the Biginelli reaction to produce tetrahydropyrimidine-5-carbonitrile derivatives. mdpi.com

| Catalyst | Reaction Type | Conditions | Advantages | Source |

|---|---|---|---|---|

| Bone char-nPrN-SO3H | Three-component synthesis of pyrimidine-5-carbonitriles | Solvent-free, 80°C | Recyclable, eco-friendly, high yield, short reaction time | nih.gov |

| TiO2 Nanoparticles | Biginelli synthesis of a pyrimidine-5-carbonitrile precursor | Ethanol, reflux | Eco-friendly, non-toxic, time-saving | kaust.edu.saplos.orgresearchgate.net |

| CoFe2O4-NPs | Biginelli reaction for tetrahydropyrimidine-5-carbonitriles | Ethanol, room temperature | Highly efficient and selective, mild conditions | mdpi.com |

Stereoselective and Regioselective Synthesis

Controlling the stereochemistry and regiochemistry of reactions is fundamental to modern organic synthesis, particularly for producing specific isomers with desired biological activities.

Regioselectivity is often a key consideration in the functionalization of pyrimidine rings containing multiple leaving groups. For instance, in dihalopyrimidines, nucleophilic aromatic substitution can occur at different positions. Studies on 2,4-dichloropyrimidines have shown that nucleophilic attack is highly regioselective, strongly favoring substitution at the C-4 position over the C-2 position. researchgate.net This principle is also observed in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) starting from 4,6-dichloro-2-(methylthio)pyrimidine. semanticscholar.org The initial step involves the regioselective displacement of the chlorides at the C-4 and C-6 positions by benzyloxy groups, leaving the C-2 methylthio group intact for later modification. semanticscholar.org

The synthesis of fused heterocyclic systems can also exhibit high regioselectivity. An efficient, one-step procedure for the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- rsc.orgkaust.edu.saresearchgate.nettriazolo[1,5-a]pyrimidines has been developed through the reaction of 3,5-diamino-1,2,4-triazole with different 1-aryl-1,3-dicarbonyl compounds. rsc.org The choice of reactant dictates which regioisomer is formed. rsc.org The synthesis of ethyl 2-methylthio-7(5)-substituted pyrazolo[1,5-a]pyrimidine-3-carboxylates from 3-methylthio-4-ethoxycarbonyl-5-amino-1H-pyrazole and substituted enaminones also proceeds with defined regioselectivity. researchgate.net

Stereoselectivity has been demonstrated in reactions leading to related fused pyrimidine systems. The synthesis of tetrahydropyrimidine (B8763341) thiones under visible light irradiation using p-TsOH as a catalyst was found to be highly stereoselective. acs.org Furthermore, quantum chemical studies have been used to understand the stereochemical outcomes of reactions, such as the intramolecular nucleophilic substitution in the formation of hexahydrothieno[2,3-d]pyrimidines, which was found to proceed successfully only through a specific diastereomeric channel. acs.orgnih.gov

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on Biological Activity

The strategic alteration of functional groups at various positions on the pyrimidine (B1678525) ring is a cornerstone of optimizing the therapeutic potential of this chemical class.

Substitutions at the C2, C4, and C6 positions of the pyrimidine ring have been extensively explored. For instance, replacing the 2-methylthio group with certain substituted heterocycles was found to enhance anticancer efficacy, whereas converting it to a hydrazinyl moiety led to a decrease in activity. nih.gov At the C4 position, the introduction of a 4-chlorophenyl group has been noted to improve biological effects, a phenomenon attributed to the electron-withdrawing nature of chlorine. gsconlinepress.comekb.eg Further studies revealed that adding a chlorine atom to a benzyl (B1604629) derivative enhances lipophilicity, which can improve the compound's uptake by cancer cells and thereby boost its cytotoxic activity. nih.gov

In a series of novel pyrimidine-5-carbonitrile derivatives designed as potential VEGFR-2 inhibitors, compounds featuring specific linkers and substituents demonstrated potent activity. Notably, compounds 11e and 12b emerged as highly effective inhibitors against the VEGFR-2 tyrosine kinase. nih.gov

| Compound | VEGFR-2 IC₅₀ (µM) |

|---|---|

| Sorafenib (Standard) | 0.19 ± 0.15 |

| 11c | 1.38 ± 0.03 |

| 11e | 0.61 ± 0.01 |

| 12b | 0.53 ± 0.07 |

| 12c | 0.74 ± 0.15 |

Similarly, research into thiopyrimidine-5-carbonitrile derivatives as cytotoxic agents against the HepG2 liver cancer cell line highlighted compound 4a as particularly potent, showing an IC₅₀ value nearly three times lower than the reference drug, 5-Fluorouracil (5-FU). japsonline.com Other derivatives, such as 6b , 6c , and 13b , also exhibited higher antiproliferative activity than 5-FU. japsonline.com

| Compound | IC₅₀ (µM) |

|---|---|

| 5-Fluorouracil (5-FU) | 38.44 |

| 4a | 13.18 |

| 6b | 21.92 |

| 6c | 28.58 |

| 13b | 14.61 |

| 4b | 58.49 |

Further investigations into derivatives of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile as PI3K/AKT pathway inhibitors revealed that compound 7f was a promising multi-acting inhibitor, showing significant activity against PI3Kδ, PI3Kγ, and AKT-1 enzymes. semanticscholar.org

| Enzyme Target | IC₅₀ (µM) |

|---|---|

| PI3Kδ | 6.99 ± 0.36 |

| PI3Kγ | 4.01 ± 0.55 |

| AKT-1 | 3.36 ± 0.17 |

Positional Effects of Functional Groups on Pharmacological Profiles

The specific placement of functional groups on the pyrimidine scaffold is critical and can dramatically alter a compound's pharmacological profile. Even minor positional shifts of a substituent can lead to significant differences in biological activity.

A compelling example of this principle is demonstrated in a study of pyrimidine derivatives as inhibitors of Glutathione S-transferase (GST). journalagent.com The study compared two isomers, 4-amino-2-chloropyrimidine (B189420) and 4-amino-6-chloropyrimidine. Although these compounds have identical chemical compositions, the change in the chlorine atom's position from C2 to C6 resulted in a four-fold decrease in inhibitory potency. journalagent.com This finding underscores the profound impact of substituent regiochemistry on molecular interactions with biological targets.

| Compound | Position of Chlorine | IC₅₀ (µM) |

|---|---|---|

| 4-amino-2-chloropyrimidine | C2 | 0.037 |

| 4-amino-6-chloropyrimidine | C6 | 0.139 |

This principle is not limited to the pyrimidine core. Studies on other chemical series, such as 2-phenoxybenzamides, have shown that moving a substituent on an aniline (B41778) ring from a meta to a para position can drastically change antiplasmodial activity, with the para-substituted analog showing the highest potency and selectivity. mdpi.com

Molecular Features Influencing Enzyme Inhibition

The inhibitory action of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives against various enzymes is dictated by specific molecular features that facilitate binding to enzyme active sites. The pyrimidine nucleus often serves as a crucial scaffold, while the cyano group at the C5 position is frequently involved in key interactions, such as hydrogen bonding. nih.govjapsonline.comnih.gov

Molecular docking studies have provided detailed insights into these interactions:

Thymidylate Synthase: The cyano group of certain thiopyrimidine derivatives has been shown to form hydrogen bonds with the amino acid residue Arg-50 in the enzyme's active site. japsonline.com

EGFR/PI3K: A potent dual inhibitor was found to interact with critical amino acids within the active domains of both EGFR and PI3K, explaining its strong inhibitory activity. nih.gov

VEGFR-2: Active derivatives have demonstrated binding patterns within the enzyme's active site that are similar to those of the established inhibitor sorafenib. nih.gov

Dihydrofolate Reductase (DHFR): The inhibitory potential of certain dihydropyrimidine-5-carbonitriles against human DHFR is attributed to interactions with key residues such as Ile-7, Leu-22, Phe-31, and Arg-70. mdpi.com

COX-2: The pyrimidine-5-carbonitrile core is recognized for its role in inhibiting COX isoenzymes. nih.gov Pharmacophore mapping has revealed that potent derivatives share many structural features with standard COX-2 inhibitors like celecoxib. nih.gov

| Target Enzyme | Key Interacting Residues | Source |

|---|---|---|

| Thymidylate Synthase | Arg-50, Ser-216 | japsonline.com |

| EGFR/PI3K | Crucial amino acids in active domain | nih.gov |

| VEGFR-2 | (Similar binding mode to sorafenib) | nih.gov |

| hDHFR | Ile-7, Leu-22, Phe-31, Arg-70 | mdpi.com |

| COX-2 | (Shared pharmacophoric features with celecoxib) | nih.gov |

Biological and Pharmacological Applications

Anticancer Activities

Derivatives of 2-(methylthio)pyrimidine-5-carbonitrile have emerged as a promising class of anticancer agents. Their therapeutic potential stems from their ability to selectively target and inhibit various protein kinases and signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

A significant focus of research has been on the development of this compound derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical regulator of cell growth and division, and its overactivity is a hallmark of many cancers. Certain derivatives have demonstrated potent inhibitory activity against both the wild-type EGFR (EGFRWT) and its drug-resistant mutant form, EGFRT790M, which is a common cause of resistance to first-generation EGFR inhibitors. nih.govnih.gov

For instance, a series of 5-(methylthio)pyrimidine (B78358) derivatives were specifically designed to target the EGFR(L858R/T790M) mutant. nih.gov These compounds exhibited inhibitory activity in the subnanomolar range against the mutant kinase while showing significantly less potency against the wild-type form, suggesting a high degree of selectivity. nih.gov One particularly active compound, 11b, from a different study, showed IC₅₀ values of 0.09 µM against EGFRWT and 4.03 µM against EGFRT790M. nih.govresearchgate.net This dual inhibition is crucial for overcoming acquired resistance in cancer therapy. The methylthio group is thought to enhance hydrophobic interactions within the kinase's binding site, particularly with the methionine residue (Met790) present in the resistant mutant. sci-hub.se

The mechanism by which these pyrimidine-5-carbonitrile compounds inhibit tyrosine kinases often involves competing with adenosine (B11128) triphosphate (ATP), the natural energy currency of the cell. nih.govekb.eg By designing these molecules to mimic the structure of ATP, they can fit into the ATP-binding pocket of the EGFR kinase domain. nih.gov This competitive binding prevents the transfer of a phosphate (B84403) group from ATP to the tyrosine residues on the substrate protein, thereby blocking the downstream signaling cascade that promotes cell proliferation. nih.govekb.eg This design strategy has been successfully employed to create potent EGFR inhibitors from the pyrimidine-5-carbonitrile scaffold. nih.govekb.eg

The PI3K/AKT signaling pathway is another critical cascade that promotes cell survival and proliferation and is frequently overactive in cancer. Derivatives of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile have been developed as inhibitors of this pathway. nih.govtandfonline.comnih.gov By targeting key components like PI3K and AKT, these compounds can disrupt pro-survival signals and trigger apoptosis, or programmed cell death. nih.govresearchgate.net

One notable derivative, compound 7f, demonstrated potent inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1 with IC₅₀ values of 6.99 µM, 4.01 µM, and 3.36 µM, respectively. nih.govnih.gov The inhibition of the PI3K/AKT pathway by this compound was shown to modulate the expression of downstream targets, leading to the induction of caspase-3-dependent apoptosis in leukemia cells. nih.govtandfonline.com Furthermore, studies have shown that these compounds can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting cancer cell death. nih.gov For example, compound 11b was found to increase the level of caspase-3 by 6.5-fold in HepG-2 liver cancer cells compared to the control. nih.govresearchgate.net

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that mediates this process. rsc.org The this compound core has been utilized to design inhibitors of VEGFR-2. rsc.orgnih.gov Hindering the VEGF/VEGFR-2 pathway is a crucial strategy in anti-angiogenic cancer therapy. rsc.org

A novel series of pyrimidine-5-carbonitrile derivatives showed significant VEGFR-2 inhibitory activity, with IC₅₀ values ranging from 0.53 to 2.41 μM. rsc.org Compounds 12b and 11e from this series were identified as particularly potent inhibitors, with IC₅₀ values of 0.53 µM and 0.61 µM, respectively, comparable to the standard drug sorafenib. rsc.org This inhibition of VEGFR-2 helps to cut off the blood supply to tumors, thereby impeding their growth and spread.

The anticancer potential of this compound derivatives has been confirmed through their cytotoxic effects against a broad spectrum of human cancer cell lines. These include colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), non-small cell lung cancer (A549), leukemia (K562), CNS cancer (SNB-75), and ovarian cancer (OVAR-4). nih.govresearchgate.nettandfonline.comrsc.orgnih.gov

The inhibitory concentrations (IC₅₀) vary depending on the specific derivative and the cancer cell line. For example, compound 11b exhibited potent cytotoxicity with IC₅₀ values of 3.37 µM (HCT-116), 3.04 µM (HepG-2), 4.14 µM (MCF-7), and 2.4 µM (A549). nih.govekb.eg Another set of derivatives, 4e and 4f, were highly active against the Colo 205 colon cancer cell line with IC₅₀ values of 1.66 µM and 1.83 µM, respectively. nih.gov In studies targeting the PI3K/AKT pathway, derivatives also showed significant cytotoxicity against MCF-7 and K562 cell lines. nih.govtandfonline.com Furthermore, certain compounds displayed remarkable growth inhibitory (GI) values against specific cell lines, such as a 73.14% GI value for compound 2b against OVCAR-4 and 73.77% for compound 4c against the CNS cancer cell line SF-539. nih.gov

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected this compound Derivatives

| Compound | HCT-116 | HepG-2 | MCF-7 | A549 | K562 |

|---|---|---|---|---|---|

| 11b nih.govresearchgate.net | 3.37 | 3.04 | 4.14 | 2.4 | - |

| 10b rsc.org | - | 3.56 | 7.68 | 5.85 | - |

| 7f nih.gov | - | - | >50 | - | 1.82 |

| 4d nih.gov | - | - | >50 | - | 2.12 |

| 12b rsc.org | 1.14 | - | 9.77 | - | - |

Note: "-" indicates data not available from the cited sources.

In addition to inducing apoptosis, this compound derivatives can exert their anticancer effects by disrupting the normal progression of the cell cycle, a tightly regulated process that governs cell division. nih.gov By causing cell cycle arrest, these compounds prevent cancer cells from replicating their DNA and dividing, ultimately leading to a halt in tumor growth. nih.govnih.gov

Flow cytometry analyses have revealed that these compounds can arrest the cell cycle at different phases. For instance, compound 11b was shown to arrest the cell cycle at the G2/M phase in HCT-116, HepG-2, and MCF-7 cells. nih.govresearchgate.net Similarly, compound 10b also induced G2/M phase arrest in HepG2 cells. rsc.org In contrast, another derivative, compound 7f, which targets the PI3K/AKT pathway, caused cell cycle arrest at the S-phase in K562 leukemia cells. nih.govtandfonline.comresearchgate.net Another study reported that compounds 4e and 4f blocked the cell cycle of Colo-205 cells at the G1 phase. nih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov

Inhibition of Tyrosine Kinases (e.g., EGFR, EGFRWT/T790M)

Antimicrobial Activities

Derivatives of the pyrimidine-5-carbonitrile scaffold have demonstrated notable antimicrobial properties, showing efficacy against a range of bacterial and fungal pathogens. ekb.eg

Antibacterial Efficacy

The antibacterial potential of pyrimidine-5-carbonitrile derivatives has been a subject of extensive research. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. ekb.egmdpi.com For instance, a series of novel 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines were synthesized and evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org The results indicated that several of these compounds possess significant antibacterial activity. Specifically, compounds with a nitro group on the phenyl ring were found to be particularly active against S. aureus. scirp.org

Similarly, research into 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles revealed marked antibacterial activity, especially against Gram-positive bacteria. researchgate.net Furthermore, the synthesis of new pyrimidine (B1678525) and pyrimido[4,5-d]pyrimidine (B13093195) derivatives from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile yielded compounds with excellent antimicrobial activities when tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(Benzylthio)pyrimidines | Escherichia coli, Staphylococcus aureus (multi-resistant) | Significant activity; nitro-substituted derivatives were more active against S. aureus. | scirp.org |

| 6-(2-Substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles | Gram-positive and Gram-negative bacteria | Displayed marked activity, particularly against Gram-positive bacteria. | researchgate.net |

| Pyrimido[4,5-d]pyrimidines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Exhibited excellent antimicrobial activities compared to reference drugs. | nih.gov |

| 4-Isobutyl-1-methyl-6-oxo pyrimidine-5-carbonitrile Derivatives | Various bacterial strains | The pyrimidine nucleus is a significant pharmacophore for antimicrobial agents. | core.ac.uk |

Antifungal Efficacy

The pyrimidine core is integral to various compounds with antifungal properties. core.ac.uk For example, the pyrimidine-based anti-metabolite, 5-flucytosine, is a known antifungal used in combination therapy. nih.gov

Derivatives of 2-(methylthio)-4-methylpyrimidine carboxamide have been synthesized and tested for their fungicidal activities against Sclerotinia sclerotiorum. Some of these compounds showed moderate antifungal activity, with inhibitory rates over 60%. tandfonline.comresearchgate.net Molecular docking studies suggested that these compounds may act by interacting with succinate (B1194679) dehydrogenase. tandfonline.comresearchgate.net

Other research has focused on novel pyrimidine derivatives containing an amide moiety, which were tested against pathogenic fungi like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.gov Certain derivatives exhibited antifungal activity comparable or even superior to the commercial fungicide Pyrimethanil. nih.gov Additionally, some pyrimidine-5-carbonitrile derivatives have shown good antifungal activity against Candida albicans and Aspergillus flavus. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(Methylthio)-4-methylpyrimidine carboxamides | Sclerotinia sclerotiorum | Moderate activity with inhibition rates up to 70.3% at 100 mg/L. | tandfonline.comresearchgate.net |

| Pyrimidine derivatives with an amide moiety | Phomopsis sp., Botryosphaeria dothidea | Some compounds showed inhibition rates of up to 100% against Phomopsis sp., outperforming Pyrimethanil. | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Candida albicans, Aspergillus flavus | Exhibited excellent antifungal activities compared to the reference drug clotrimazole. | nih.gov |

| 4-Isobutyl-1-methyl-6-oxo pyrimidine-5-carbonitrile Derivatives | Various fungal strains | The extensive use of antibiotics has led to the need for new antifungal agents. | core.ac.uk |

Anti-inflammatory Activities and COX Inhibition

Pyrimidine derivatives are recognized for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.govnih.gov Elevated levels of COX-2 are associated with inflammation and cancer, making its inhibition a key therapeutic strategy. nih.gov

A novel series of pyrimidine-5-carbonitrile derivatives were designed as potential dual inhibitors of EGFR and COX-2. nih.gov Research on other pyrimidine-5-carbonitrile derivatives has also highlighted their potential as COX-2 inhibitors. nih.gov For instance, certain pyrimidine-based sulfonamide phenyl pharmacophores have shown potent COX-2 inhibitory activity. nih.gov Furthermore, studies on newly synthesized pyrimidine and pyrimidopyrimidine derivatives have demonstrated strong anti-inflammatory effects, assessed through membrane stabilization and anti-hemolytic activity assays. nih.gov

Table 3: Anti-inflammatory and COX-Inhibitory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrimidine-5-carbonitrile derivatives | COX-2 Inhibition | Designed as potential dual EGFR/COX-2 inhibitors for cancer therapy. | nih.govnih.gov |

| Pyrimidine-based sulfonamide phenyl derivatives | COX-2 Inhibition | Showed high potency as COX-2 inhibitors. | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Anti-hemolytic activity | Demonstrated strong anti-inflammatory effects by protecting red blood cells from hemolysis. | nih.gov |

Antiviral Activities

The pyrimidine nucleus is a core component of many antiviral drugs. scirp.orgnih.gov Derivatives of this compound have been explored for their potential antiviral applications.

In one study, 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (B460529) was used as an intermediate in the synthesis of pyrimido[4,5-d]pyrimidines. mdpi.com While most of the final compounds lacked general antiviral activity, specific derivatives with amino-indane or tetrahydronaphthalene substitutions showed intriguing activity against human coronaviruses HCoV-229E and HCoV-OC43 without cellular toxicity. mdpi.com

Other research has focused on synthesizing novel 2-thiopyrimidine-5-carbonitrile derivatives, some of which displayed promising antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. ekb.eg Additionally, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were evaluated for their activity against Tobacco Mosaic Virus (TMV), with several compounds showing curative effects comparable or superior to the commercial product Ningnanmycin. nih.gov

Table 4: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Viral Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidines | HCoV-229E, HCoV-OC43 | Amino-indane and tetrahydronaphthalene substituted compounds showed promising activity. | mdpi.com |

| 2-Thiopyrimidine-5-carbonitriles | Bovine Viral Diarrhea Virus (BVDV) | Showed promising antiviral activity. | ekb.eg |

| 2-Substituted methylthio-1,3,4-oxadiazoles | Tobacco Mosaic Virus (TMV) | Several derivatives exhibited excellent curative effects, some better than the commercial agent Ningnanmycin. | nih.gov |

Anthelmintic Activities

The search for new anthelmintic agents is critical due to increasing drug resistance. nih.gov While the benzimidazole (B57391) ring is a common feature in many anthelmintics, pyrimidine derivatives have also been investigated for this purpose. scirp.orgnih.gov The pyrimidine-5-carbonitrile scaffold is noted for its broad range of biological activities, including anthelmintic potential. ekb.eg One study highlighted that a class of compounds known as 2,4-diaminothieno[3,2-d]pyrimidines, which had not previously been described as having anthelmintic properties, showed activity against both adult and egg stages of the whipworm Trichuris muris, a model for the human parasite Trichuris trichiura. nih.gov

Anticonvulsant Activities

Several pyrimidine derivatives are established anticonvulsant drugs, such as phenobarbitone and primidone, which contain a dihydropyrimidine (B8664642) ring. who.int This has spurred research into new pyrimidine-5-carbonitrile derivatives as potential anticonvulsant agents. ekb.eg

A series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile compounds were synthesized and evaluated for their anticonvulsant effects. nih.gov Several compounds in this series were found to be highly active in the maximal electroshock seizure (MES) test, indicating their ability to prevent seizure spread at low doses. nih.gov Further studies on similar dihydropyrimidine-5-carbonitrile derivatives confirmed that increasing the lipophilicity of the compounds could enhance their anticonvulsant activity. who.intresearchgate.net

Table 5: Anticonvulsant Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound/Derivative Class | Anticonvulsant Test Model | Key Findings | Reference(s) |

|---|---|---|---|

| 2-[2-(Substituted benzylidene) hydrazinyl]-dihydropyrimidine-5-carbonitriles | Maximal Electroshock Seizure (MES) | Several derivatives were highly active at a 30 mg/kg dose, preventing seizure spread. | nih.gov |

| Dihydro-pyrimidine-5-carbonitrile derivatives | MES and subcutaneous pentylenetetrazole (scPTZ) | Increased lipophilicity was directly related to improved anticonvulsant activity. | who.intresearchgate.net |

Antimalarial Activities

The pyrimidine nucleus is a well-established pharmacophore in the design of antimalarial drugs, primarily due to its central role in the biosynthesis of nucleic acids, which is a critical pathway for the proliferation of the Plasmodium parasite. gsconlinepress.com Derivatives of pyrimidine can interfere with various stages of the parasite's life cycle, including the inhibition of DNA synthesis and the disruption of key metabolic pathways. gsconlinepress.com

The this compound scaffold is a key component in the development of new antimalarial agents. Research has focused on synthesizing hybrid molecules that incorporate this pyrimidine structure with other pharmacophores known for their antiplasmodial effects, such as quinoline (B57606).

One notable study detailed the synthesis of a series of hybrid compounds combining a 5-cyanopyrimidine (B126568) moiety, derived from the this compound framework, with a 4-aminoquinoline (B48711) core. nih.gov These hybrids were evaluated for their in vitro antiplasmodial activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. The findings revealed that the introduction of specific substituents on the pyrimidine ring significantly influenced the antimalarial potency.

Table 1: Antiplasmodial Activity of a Pyrimidine-5-carbonitrile Hybrid Compound

| Compound ID | Description | Strain | IC₅₀ (nM) |

|---|---|---|---|

| Hybrid 1 | Quinoline-pyrimidine hybrid with m-nitrophenyl at C-4 of pyrimidine | P. falciparum (Dd2, Chloroquine-Resistant) | 56 |

Data sourced from a study on pyrimidine-5-carbonitrile and quinoline hybrids. nih.gov

The results demonstrated that a hybrid featuring a meta-nitrophenyl group at the C-4 position of the pyrimidine ring exhibited the most potent activity against the chloroquine-resistant Dd2 strain, with an IC₅₀ value of 56 nM. nih.gov This potency was four times greater than that of the reference drug, chloroquine, highlighting the potential of the pyrimidine-5-carbonitrile scaffold in overcoming drug resistance. The mechanism of action for such pyrimidine derivatives often involves targeting essential parasite enzymes like dihydrofolate reductase or dihydroorotate (B8406146) dehydrogenase (DHODH), which are vital for pyrimidine biosynthesis and, consequently, parasite survival. gsconlinepress.commdpi.com

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The pyrimidine scaffold has been investigated for its antioxidant potential, with various derivatives showing significant radical scavenging properties. nih.gov

The this compound structure serves as a valuable precursor for the synthesis of compounds with notable antioxidant capabilities. For instance, research has been conducted on novel pyrimidine acrylamides derived from 6-amino-2-(methylthio)pyrimidin-4(3H)-one. mdpi.com These compounds were assessed for their ability to inhibit lipid peroxidation and scavenge free radicals.

In one study, the antioxidant effects of newly synthesized pyrimidine derivatives were evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com The results showed that several of the synthesized compounds exhibited high antioxidant activity.

Table 2: Antioxidant Activity of Pyrimidine Derivatives

| Compound | Description | Antioxidant Activity (% Inhibition) |

|---|---|---|

| Compound 7 | Pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid | 82% |

| Compound 5 | Pyrimidine derivative of 3-(2-thienyl)acrylic acid | 78% |

Data from a study on the antioxidant activities of novel pyrimidine acrylamides. mdpi.com

The study found that a pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid displayed the highest activity, with an 82% inhibition in the DPPH assay. mdpi.com Another derivative of 3-(2-thienyl)acrylic acid also showed strong antioxidant potential with 78% inhibition. mdpi.com Furthermore, studies on other pyrimidine-5-carbonitrile derivatives have demonstrated strong anti-hemolytic and antioxidant effects, which are attributed to their capacity to protect red blood cells from hemolysis induced by radicals. nih.gov The presence of electron-donating groups on the pyrimidine ring is often correlated with enhanced antioxidant activity.

Computational and in Silico Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the atomic level.

Studies on derivatives of 2-(Methylthio)pyrimidine-5-carbonitrile have demonstrated their potential as inhibitors for several key protein targets. In one such study, a series of pyrimidine-5-carbonitrile derivatives were investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The molecular design for these inhibitors was based on modifying existing VEGFR-2 inhibitors, using the 6-aryl-5-cyano-thiouracil moiety as a heterocyclic head to fit into the ATP binding region. nih.gov

The docking results for these derivatives revealed binding modes similar to that of the known inhibitor, sorafenib. nih.gov For instance, one potent derivative, compound 9d (4-((4-acetylphenyl)amino)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile), showed a strong binding affinity with a docking score of -8.85 kcal/mol. nih.gov Its binding was stabilized by:

Hydrogen Bonds: Two hydrogen bonds were formed with the amino acid residues Glu883 and Asp1044. nih.gov

Hydrophobic Interactions: The 5-cyano-2-(methylthio)-6-phenyl portion of the molecule engaged in multiple hydrophobic interactions within the hinge region of the VEGFR-2 active site, specifically with residues like Val914 and Cys1043. nih.gov

Similarly, other research has explored pyrimidine-5-carbonitrile derivatives as selective inhibitors for cyclooxygenase-2 (COX-2), another important target in inflammation and cancer. nih.gov These studies underscore the versatility of the this compound scaffold in interacting with diverse protein targets.

| Derivative Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Compound 9d | VEGFR-2 | -8.85 | Glu883, Asp1044 | Hydrogen Bond |

| Compound 9d | VEGFR-2 | -8.85 | Val914, Cys1043 | Hydrophobic |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction is a critical in silico process that assesses the drug-like properties of a compound. nih.gov These predictions help to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov

For derivatives of this compound, ADMET properties have been computationally predicted to evaluate their potential as drug candidates. researchgate.net These predictions often involve evaluating parameters based on established rules like Lipinski's Rule of Five, which helps to forecast a drug's oral bioavailability. scielo.brnih.gov Studies have utilized software platforms like Molinspiration and PreADMET to screen libraries of compounds, including pyrimidine (B1678525) derivatives, for favorable ADMET profiles. gjpb.deresearchgate.net

In a study focusing on thiopyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors, ADME predictions were carried out for the synthesized compounds. researchgate.net While specific data points for the parent compound are not detailed, the general approach involves calculating properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These calculations help ensure that the designed molecules have properties consistent with those of known orally bioavailable drugs.

| ADMET Parameter | General Purpose of Prediction |

|---|---|

| Absorption | Predicts intestinal absorption and oral bioavailability. |

| Distribution | Estimates plasma protein binding and blood-brain barrier penetration. gjpb.de |

| Metabolism | Identifies potential sites of metabolism by cytochrome P450 enzymes. |

| Excretion | Predicts the likely route and rate of elimination from the body. |

| Toxicity | Flags potential for mutagenicity, carcinogenicity, or other toxic effects. |

Pharmacokinetic Profiling

The pharmacokinetic properties of pyrimidine derivatives are often evaluated using computational tools. mdpi.comf1000research.com These tools calculate key physicochemical descriptors that influence a compound's behavior in a biological system. For the this compound scaffold, such profiling would typically involve:

Lipinski's Rule of Five: Assessing the molecular weight (MW ≤ 500), octanol-water partition coefficient (logP ≤ 5), number of hydrogen bond donors (HBD ≤ 5), and number of hydrogen bond acceptors (HBA ≤ 10). Compliance with this rule suggests a higher likelihood of oral bioavailability. scielo.br

Topological Polar Surface Area (TPSA): Calculating the surface area of polar atoms, which is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Number of Rotatable Bonds (nRotb): This parameter relates to the conformational flexibility of the molecule, which can impact binding affinity and bioavailability. scielo.br

In studies of related pyrimidine derivatives, these parameters are routinely calculated to guide the selection of candidates for synthesis and further testing. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.com In drug discovery, MD simulations are valuable for confirming the stability of a ligand-protein complex predicted by molecular docking and for observing conformational changes in the protein or ligand upon binding. nih.govrsc.org

For a derivative of this compound, specifically compound 11e from a series of VEGFR-2 inhibitors, molecular dynamics simulations were conducted for 100 nanoseconds. nih.gov The purpose of this simulation was to assess the stability of the compound within the active site of the VEGFR-2 enzyme. nih.gov The results indicated that the compound remained stably bound in the active site throughout the simulation, reinforcing the findings from the initial molecular docking study. nih.gov Such simulations provide a more dynamic picture of the molecular interactions, capturing the flexibility of both the ligand and the protein, which is essential for a comprehensive understanding of the binding event. nih.gov

Experimental Techniques for Biological Evaluation

In Vitro Cytotoxicity Assays (e.g., DTP-NCI, MTT assays)

The initial evaluation of novel anticancer agents typically involves assessing their ability to inhibit the growth of or kill cancer cells in a laboratory setting. For derivatives of 2-(methylthio)pyrimidine-5-carbonitrile, the most common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) assay. tandfonline.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic or cytostatic effect.

Researchers have synthesized and tested numerous series of these derivatives against a panel of human cancer cell lines. The effectiveness is typically quantified by the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

For instance, one study developed a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives and evaluated their cytotoxicity against breast cancer (MCF-7) and leukemia (K562) cell lines after 48 hours of incubation. tandfonline.com Several of these compounds demonstrated potent activity, with some showing higher efficacy against the leukemia cell line. tandfonline.com Another study on new pyrimidine-5-carbonitrile derivatives reported IC₅₀ values against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org One particular derivative, compound 10b , showed excellent activity against all three lines, with IC₅₀ values of 3.56 µM (HepG2), 5.85 µM (A549), and 7.68 µM (MCF-7). rsc.org

Further research into a different series of derivatives targeting colorectal carcinoma (HCT-116), HepG-2, MCF-7, and A549 cells also yielded promising results. Compound 11b from this series was particularly potent, with IC₅₀ values of 3.37 µM, 3.04 µM, 4.14 µM, and 2.4 µM against these cell lines, respectively. nih.gov Similarly, another set of derivatives was tested on HCT-116 and MCF-7 cell lines, with compound 11e emerging as a highly effective agent with IC₅₀ values of 1.14 µM and 1.54 µM, respectively. nih.gov

Interactive Table: Cytotoxicity (IC₅₀) of Selected this compound Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Source |

| 4d | K562 (Leukemia) | Potent Activity | tandfonline.comnih.gov |

| 7f | K562 (Leukemia) | Most Active | tandfonline.comnih.gov |

| 10b | HepG2 (Liver) | 3.56 | rsc.org |

| 10b | A549 (Lung) | 5.85 | rsc.org |

| 10b | MCF-7 (Breast) | 7.68 | rsc.org |

| 11b | HCT-116 (Colon) | 3.37 | nih.gov |

| 11b | HepG-2 (Liver) | 3.04 | nih.gov |

| 11b | MCF-7 (Breast) | 4.14 | nih.gov |

| 11b | A549 (Lung) | 2.4 | nih.gov |

| 11e | HCT-116 (Colon) | 1.14 | nih.gov |

| 11e | MCF-7 (Breast) | 1.54 | nih.gov |

| 4e | Colo 205 (Colon) | 1.66 | nih.govnih.gov |

| 4f | Colo 205 (Colon) | 1.83 | nih.govnih.gov |

Enzyme Inhibition Assays (e.g., EGFR, PI3K, COX)

To understand the mechanism behind their cytotoxic effects, derivatives of this compound are frequently tested for their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. Key targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase (COX).

EGFR Inhibition: EGFR is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. A series of 5-(methylthio)pyrimidine (B78358) derivatives were designed as mutant-selective EGFR inhibitors, targeting the L858R/T790M mutation that confers resistance to first-generation inhibitors. nih.gov These compounds showed potent enzymatic inhibition with IC₅₀ values in the subnanomolar range against the mutant EGFR, while being significantly less active against the wild-type (WT) form. nih.gov Another study identified compound 10b as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. rsc.org Compound 11b from a different series was also found to be a potent inhibitor of both EGFRwt (IC₅₀ = 0.09 µM) and the resistant EGFRT790M mutant (IC₅₀ = 4.03 µM). nih.gov

PI3K Inhibition: The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. The inhibitory effects of this compound derivatives on this pathway have been explored. Compound 7f was identified as a promising multi-acting inhibitor, showing potent activity against PI3Kδ (IC₅₀ = 6.99 µM), PI3Kγ (IC₅₀ = 4.01 µM), and the downstream kinase AKT-1 (IC₅₀ = 3.36 µM). tandfonline.comnih.govnih.gov

COX Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that can be overexpressed in various cancers, contributing to inflammation and tumor growth. Research has explored the dual inhibition of EGFR and COX-2. Two derivatives, 4e and 4f , were identified as potent dual inhibitors, with significant activity against both enzymes. nih.gov

Interactive Table: Enzyme Inhibition (IC₅₀) of Selected this compound Derivatives

| Compound ID | Target Enzyme | IC₅₀ | Source |

| Series | EGFR (L858R/T790M) | Subnanomolar | nih.gov |

| 10b | EGFR | 8.29 nM | rsc.org |

| 11b | EGFRwt | 0.09 µM | nih.gov |

| 11b | EGFRT790M | 4.03 µM | nih.gov |

| 7f | PI3Kδ | 6.99 µM | tandfonline.comnih.govnih.gov |

| 7f | PI3Kγ | 4.01 µM | tandfonline.comnih.gov |

| 7f | AKT-1 | 3.36 µM | tandfonline.comnih.govnih.gov |

| 11e | VEGFR-2 | 0.61 µM | nih.gov |

| 12b | VEGFR-2 | 0.53 µM | nih.gov |

| 4e & 4f | EGFRwt/COX-2 | Dual Inhibition | nih.gov |

Cell Cycle Analysis (e.g., Flow Cytometry)

To determine how these compounds affect cell division, cell cycle analysis is performed using techniques like flow cytometry. Cancer cells are treated with a derivative, stained with a fluorescent dye that binds to DNA (like Propidium Iodide), and then analyzed to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint.

Several derivatives of this compound have been shown to induce cell cycle arrest.

Compound 7f was found to cause cell cycle arrest in the S-phase in K562 leukemia cells. nih.govnih.gov

Compound 10b induced cell cycle arrest at the G2/M phase in HepG2 liver cancer cells. rsc.org

Compound 11b also arrested the cell cycle at the G2/M phase in HCT-116, HepG-2, and MCF-7 cells. nih.gov

In contrast, derivatives 4e and 4f were shown to block the cell cycle of Colo-205 cells in the G1 phase . nih.govnih.gov

Compound 11e demonstrated an ability to increase the percentage of HCT-116 cells in the S phase (from 13.49% to 36.21%) and the Sub-G1 phase (from 2.70% to 21.36%), indicating cell cycle disruption and apoptosis. nih.gov

Interactive Table: Effect of Derivatives on Cancer Cell Cycle Distribution

| Compound ID | Cell Line | Effect | Source |

| 7f | K562 | S-phase Arrest | nih.govnih.gov |

| 10b | HepG2 | G2/M Arrest | rsc.org |

| 11b | HCT-116, HepG-2, MCF-7 | G2/M Arrest | nih.gov |

| 4e, 4f | Colo 205 | G1 Arrest | nih.govnih.gov |

| 11e | HCT-116 | Increase in S and Sub-G1 phases | nih.gov |

Apoptosis Induction Assays (e.g., Caspase-3 Upregulation)

Apoptosis, or programmed cell death, is a key mechanism through which anticancer drugs eliminate malignant cells. Assays are used to confirm that a compound induces apoptosis rather than simply stopping cell growth. Common methods include Annexin V-FITC staining, which detects an early marker of apoptosis, and measuring the activity of caspases, which are proteases that execute the apoptotic program.

Studies have confirmed that various this compound derivatives are potent inducers of apoptosis.

Flow cytometry analysis revealed that compound 7f induces apoptosis in a caspase-3 dependent manner. nih.govnih.gov

Similarly, compound 10b was found to cause a significant increase in apoptotic HepG2 cells. rsc.org

Compound 11b also demonstrated the ability to induce significant apoptotic effects in multiple cell lines. nih.gov

Derivatives 4e and 4f were shown to increase the concentration of caspase-3 by 10-fold and 8-fold, respectively, compared to control cells. nih.govnih.gov

Western Blot Analysis for Pathway Modulation

To provide further mechanistic insight, Western blot analysis is used to measure the levels of specific proteins within a signaling pathway. This technique can confirm whether an enzyme inhibitor is having the desired effect on its downstream targets. For example, if a PI3K inhibitor is effective, it should lead to a decrease in the phosphorylated (active) form of AKT.

Western blot analyses have been crucial in confirming the mechanisms of action for this compound derivatives.

For compound 7f , Western blot analysis confirmed that it modulates the PI3K/AKT pathway by affecting the expression levels of PI3K, phosphorylated PI3K (p-PI3K), AKT, and phosphorylated AKT (p-AKT). tandfonline.comresearchgate.net

The antiproliferative and kinase inhibitory activities of EGFR-targeting derivatives were validated by Western blot analysis, which showed a reduction in the activation of EGFR and its downstream signaling proteins in cancer cells. nih.gov

This body of research demonstrates that the this compound scaffold is a versatile platform for developing potent anticancer agents that function through various mechanisms, including the inhibition of key kinases like EGFR and PI3K, leading to cell cycle arrest and apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Methylthio)pyrimidine-5-carbonitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:

- Substitution with amines : Heating 2-methylthiopyrimidines with amines (e.g., cyclohexylamine) under reflux conditions yields derivatives like 4-amino-2-(cyclohexylamino)pyrimidine-5-carbonitrile .

- Alkylation : Reacting 2-thiopyrimidine intermediates with alkylating agents (e.g., 1-bromo-2-methoxyethane) in the presence of anhydrous potassium carbonate in DMF produces substituted derivatives. Crystallization from ethanol/water mixtures is often used for purification .

- Multi-component synthesis : Thermal aqueous reactions of aldehydes, nitriles, and thioureas can yield pyrimidinecarbonitriles under optimized pH and temperature .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies nitrile (C≡N) stretches (~2212 cm⁻¹) and thioether (C-S) bonds (~650–750 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals proton environments (e.g., methylthio groups at δ 2.53 ppm, aromatic protons at δ 7.50–8.35 ppm). ¹³C NMR confirms nitrile carbons (~115 ppm) and pyrimidine ring carbons .

- Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N, and S content (e.g., deviations <0.4% are acceptable) .

Q. What safety precautions are necessary when handling this compound derivatives?

- Methodological Answer :

- GHS hazards : Compounds may exhibit H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in sealed containers under dry conditions at room temperature to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring modulate the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy at the 4-position) enhance PI3K/AKT inhibition by improving binding affinity. For example, 4-(4-methoxyphenyl) derivatives show IC₅₀ values of 3.36–6.99 µM against leukemia K562 cells .

- Substituent effects : Bulky groups (e.g., benzylthio) may reduce solubility but improve target selectivity. Computational docking studies can predict interactions with kinase active sites .

Q. What strategies optimize reaction yields in aqueous-phase synthesis of this compound analogs?

- Methodological Answer :

- Solvent systems : Use water/ethanol mixtures (3:1 v/v) to enhance reactant solubility while minimizing side reactions .

- Catalysts : Add K₂CO₃ (10 mol%) to deprotonate intermediates and accelerate cyclization .

- Temperature control : Maintain 80–90°C to balance reaction rate and product stability. Higher temperatures may degrade nitrile groups .

Q. How can ligand-receptor binding kinetics guide the design of this compound-based therapeutics?

- Methodological Answer :

- Residence time (RT) optimization : Minor modifications (e.g., morpholino vs. iodophenyl substituents) can extend RT from 1 min to >1 h, improving efficacy. Surface plasmon resonance (SPR) assays quantify RT .

- Fluorescent probes : Derivatives like LUF6976 enable real-time tracking of receptor interactions via confocal microscopy .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET prediction : Software like SwissADME calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, nitrile groups may reduce metabolic stability .

- Molecular dynamics (MD) : Simulate interactions with PI3Kδ to identify critical hydrogen bonds (e.g., with Val828 or Asp841) for inhibitor design .

Data Contradictions and Validation

- Synthesis yields : Alkylation in DMF (43% yield ) vs. aqueous conditions (60–75% ). Differences arise from solvent polarity and purification methods.